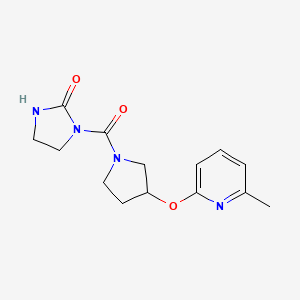
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound combines the structural elements of pyrrolidine, pyridine, imidazolidinone, and carbonyl groups, creating a molecule with diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Step 1: : Formation of the 6-methylpyridin-2-yl group, often through halogenation and subsequent methylation.
Step 2: : Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Step 3: : Coupling the pyrrolidine derivative with imidazolidin-2-one through amide bond formation, usually employing coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial synthesis may utilize more scalable methods, such as continuous flow reactors, to improve yield and purity. Reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and reaction time adjustments.
Analyse Chemischer Reaktionen
Types of Reactions: : 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: : Conversion to corresponding N-oxide derivatives using oxidizing agents like m-CPBA.
Reduction: : Reduction of the carbonyl group to an alcohol using hydride donors like NaBH4.
Substitution: : Halogenation and alkylation at the pyridine ring under specific conditions.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), 0-25°C, solvent like dichloromethane.
Reduction: : Sodium borohydride (NaBH4), methanol or ethanol, room temperature.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), alkyl halides, solvents like acetonitrile, elevated temperatures.
Major Products: : The major products depend on the specific reactions:
Oxidation: : Corresponding N-oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds diverse applications in several fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological activities, particularly in targeting neurological and inflammatory pathways.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through several mechanisms:
Molecular Targets: : Targets enzymes or receptors involved in inflammation and neurotransmission.
Pathways: : Modulates signaling pathways such as NF-κB or MAPK, influencing cellular responses like cytokine production and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: : Known for their use in pharmaceuticals as enzyme inhibitors.
Pyridine derivatives: : Widely used in medicinal chemistry for developing drugs.
Imidazolidinone derivatives: : Used in various therapeutic areas.
Uniqueness: : The combination of these three motifs in 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one makes it unique, providing a versatile scaffold for developing novel compounds with enhanced biological activities and improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-3-2-4-12(16-10)21-11-5-7-17(9-11)14(20)18-8-6-15-13(18)19/h2-4,11H,5-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZJCQHPETXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














